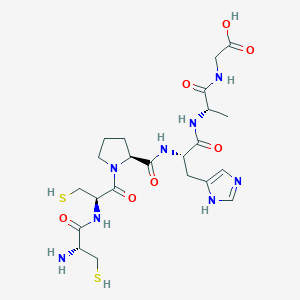
L-Cysteinyl-L-cysteinyl-L-prolyl-L-histidyl-L-alanylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Cysteinyl-L-cysteinyl-L-prolyl-L-histidyl-L-alanylglycine is a peptide compound composed of six amino acids: L-cysteine, L-cysteine, L-proline, L-histidine, L-alanine, and glycine. This compound is of interest due to its potential biological activities and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-cysteinyl-L-prolyl-L-histidyl-L-alanylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
L-Cysteinyl-L-cysteinyl-L-prolyl-L-histidyl-L-alanylglycine can undergo various chemical reactions, including:
Oxidation: The thiol groups in L-cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for amine coupling.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of modified peptides with new functional groups.
科学的研究の応用
L-Cysteinyl-L-cysteinyl-L-prolyl-L-histidyl-L-alanylglycine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in drug development and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
作用機序
The mechanism of action of L-Cysteinyl-L-cysteinyl-L-prolyl-L-histidyl-L-alanylglycine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The presence of L-cysteine residues allows for the formation of disulfide bonds, which can influence the peptide’s structure and function.
類似化合物との比較
Similar Compounds
L-cysteinylglycine: A dipeptide consisting of L-cysteine and glycine, involved in glutathione metabolism.
L-cysteinyl-L-prolyl-L-histidyl-L-cysteine: A tetrapeptide with similar amino acid composition but shorter sequence.
Uniqueness
L-Cysteinyl-L-cysteinyl-L-prolyl-L-histidyl-L-alanylglycine is unique due to its specific sequence and combination of amino acids, which confer distinct biological properties and potential applications. The presence of multiple L-cysteine residues allows for versatile chemical modifications and interactions.
特性
CAS番号 |
857255-13-1 |
|---|---|
分子式 |
C22H34N8O7S2 |
分子量 |
586.7 g/mol |
IUPAC名 |
2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C22H34N8O7S2/c1-11(18(33)25-7-17(31)32)27-20(35)14(5-12-6-24-10-26-12)28-21(36)16-3-2-4-30(16)22(37)15(9-39)29-19(34)13(23)8-38/h6,10-11,13-16,38-39H,2-5,7-9,23H2,1H3,(H,24,26)(H,25,33)(H,27,35)(H,28,36)(H,29,34)(H,31,32)/t11-,13-,14-,15-,16-/m0/s1 |
InChIキー |
YQRPTNLUOTVMIO-YDMUCJKGSA-N |
異性体SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CS)NC(=O)[C@H](CS)N |
正規SMILES |
CC(C(=O)NCC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2C(=O)C(CS)NC(=O)C(CS)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Ethyl-2-propyl-1H-pyrrolo[3,4-b]quinoline-1,3,9(2H,4H)-trione](/img/structure/B14181941.png)
![5-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one](/img/structure/B14181947.png)
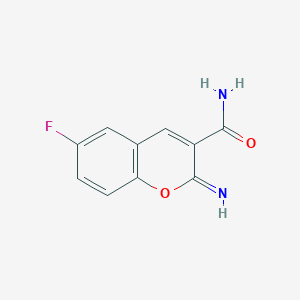
![[3-(Benzyloxy)undec-1-en-1-yl]benzene](/img/structure/B14181962.png)
![(6S)-6-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14181977.png)
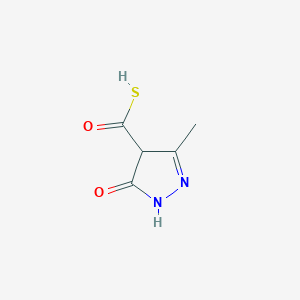
![2-Methyl-2-azaspiro[4.5]dec-7-EN-1-one](/img/structure/B14181984.png)
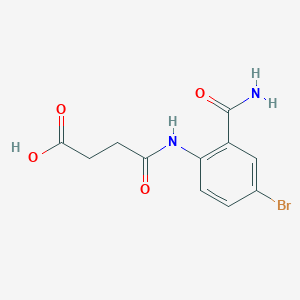
![1-Iodo-2-{[(prop-2-en-1-yl)oxy]methyl}-4-(trifluoromethyl)benzene](/img/structure/B14182002.png)
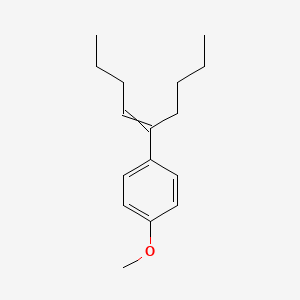
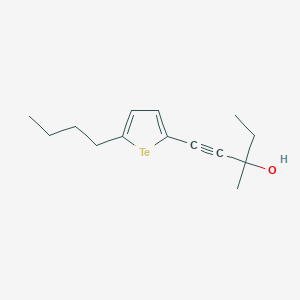
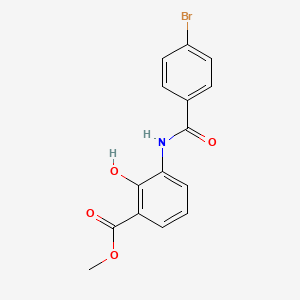
![4-{4-[3-(Trifluoromethoxy)phenoxy]piperidin-1-yl}phenol](/img/structure/B14182009.png)
![Methyl 3-[3-(hydroxycarbamoyl)phenyl]propanoate](/img/structure/B14182016.png)
